Cas no 221636-18-6 (5-Bromo-1-phenyl-1H-benzoimidazole)

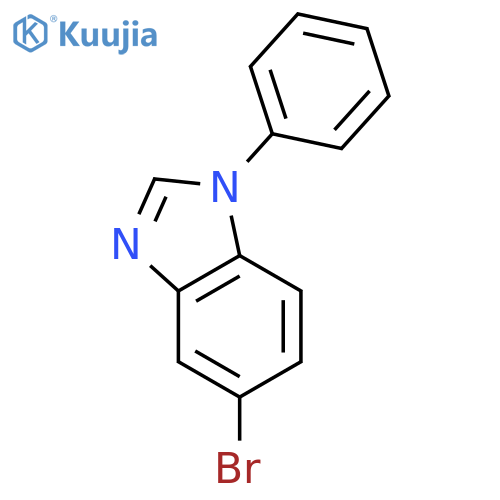

221636-18-6 structure

商品名:5-Bromo-1-phenyl-1H-benzoimidazole

CAS番号:221636-18-6

MF:C13H9BrN2

メガワット:273.127961874008

MDL:MFCD05864728

CID:244281

PubChem ID:12018171

5-Bromo-1-phenyl-1H-benzoimidazole 化学的及び物理的性質

名前と識別子

-

- 5-Bromo-1-phenyl-1H-benzoimidazole

- 5-Bromo-1-phenyl-1H-benzo[d]imidazole

- 1H-Benzimidazole,5-bromo-1-phenyl-

- 5-bromo-1-phenylbenzimidazole

- 1H-Benzimidazole,5-bromo-1-phenyl

- 5-bromo-1-phenyl-1,3-benzodiazole

- OCVMHOYOAZUGSK-UHFFFAOYSA-N

- 1-Phenyl-5-bromo-1H-benzimidazole

- RP29677

- 5-bromo-1-phenyl-1H-1,3-benzodiazole

- AX8102566

- AB0023502

- W4573

- ST24032908

- FT-0763397

- DTXSID00475895

- AKOS015835904

- CS-0018998

- J-516820

- 221636-18-6

- SCHEMBL1129240

- A878673

- CHEMBL3902643

- DS-9103

- SY064499

- MFCD05864728

- DB-001900

-

- MDL: MFCD05864728

- インチ: 1S/C13H9BrN2/c14-10-6-7-13-12(8-10)15-9-16(13)11-4-2-1-3-5-11/h1-9H

- InChIKey: OCVMHOYOAZUGSK-UHFFFAOYSA-N

- ほほえんだ: BrC1C([H])=C([H])C2=C(C=1[H])N=C([H])N2C1C([H])=C([H])C([H])=C([H])C=1[H]

計算された属性

- せいみつぶんしりょう: 271.99500

- どういたいしつりょう: 271.99491g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 240

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 17.8

- 疎水性パラメータ計算基準値(XlogP): 3.8

じっけんとくせい

- 密度みつど: 1.48

- ふってん: 414.7°C at 760 mmHg

- フラッシュポイント: 204.6°C

- 屈折率: 1.676

- PSA: 17.82000

- LogP: 3.78800

5-Bromo-1-phenyl-1H-benzoimidazole セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H332-H335

- 警告文: P261-P280-P305+P351+P338

- ちょぞうじょうけん:Sealed in dry,Room Temperature

5-Bromo-1-phenyl-1H-benzoimidazole 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-Bromo-1-phenyl-1H-benzoimidazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB435946-10 g |

5-Bromo-1-phenyl-1H-benzo[d]imidazole; . |

221636-18-6 | 10g |

€667.70 | 2022-06-10 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1088753-5g |

5-Bromo-1-phenyl-1H-benzo[d]imidazole |

221636-18-6 | 97% | 5g |

¥1226 | 2023-04-14 | |

| Chemenu | CM154256-25g |

5-Bromo-1-phenyl-1H-benzoimidazole |

221636-18-6 | 95%+ | 25g |

$*** | 2023-03-31 | |

| TRC | B695770-250mg |

5-Bromo-1-phenyl-1h-benzoimidazole |

221636-18-6 | 250mg |

$ 81.00 | 2023-04-18 | ||

| TRC | B695770-500mg |

5-Bromo-1-phenyl-1h-benzoimidazole |

221636-18-6 | 500mg |

$ 121.00 | 2023-04-18 | ||

| TRC | B695770-100mg |

5-Bromo-1-phenyl-1h-benzoimidazole |

221636-18-6 | 100mg |

$ 64.00 | 2023-04-18 | ||

| Chemenu | CM154256-5g |

5-Bromo-1-phenyl-1H-benzoimidazole |

221636-18-6 | 95%+ | 5g |

$*** | 2023-03-31 | |

| Fluorochem | 076651-10g |

5-Bromo-1-phenyl-1H-benzoimidazole |

221636-18-6 | 95% | 10g |

£210.00 | 2022-03-01 | |

| Cooke Chemical | BD7645131-25g |

5-Bromo-1-phenyl-1H-benzo[d]imidazole |

221636-18-6 | 97% | 25g |

RMB 3018.40 | 2025-02-21 | |

| Aaron | AR00C4KU-250mg |

5-Bromo-1-phenyl-1h-benzoimidazole |

221636-18-6 | 97% | 250mg |

$17.00 | 2025-01-24 |

5-Bromo-1-phenyl-1H-benzoimidazole 関連文献

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

-

Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755

221636-18-6 (5-Bromo-1-phenyl-1H-benzoimidazole) 関連製品

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 13769-43-2(potassium metavanadate)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:221636-18-6)5-Bromo-1-phenyl-1H-benzoimidazole

清らかである:99%

はかる:25g

価格 ($):454.0